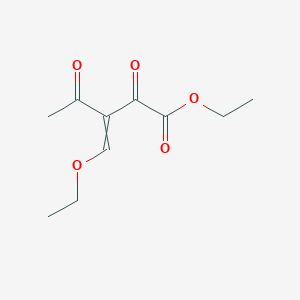

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester

Description

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is a branched-chain ester derivative of pentanoic acid featuring an ethoxymethylene group at position 3 and two oxo groups at positions 2 and 4. This compound is likely synthesized via Claisen condensation or similar esterification methods, as seen in structurally related molecules like ethyl 2-(ethoxymethylene)-3-oxobutanoate .

Properties

CAS No. |

57397-70-3 |

|---|---|

Molecular Formula |

C10H14O5 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

ethyl 3-(ethoxymethylidene)-2,4-dioxopentanoate |

InChI |

InChI=1S/C10H14O5/c1-4-14-6-8(7(3)11)9(12)10(13)15-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

KWBSZQQDRYWNKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation with Subsequent Functionalization

This method involves a two-step process to construct the diketone framework and introduce the ethoxymethylene group:

- Step 1: Diketone Formation

Ethyl acetoacetate undergoes Claisen condensation with diethyl oxalate in the presence of sodium methoxide (NaOMe) at 40–45°C. The base deprotonates the α-hydrogen of ethyl acetoacetate, forming an enolate that attacks the electrophilic carbonyl of diethyl oxalate. Acidic workup (e.g., H₂SO₄) hydrolyzes intermediates, yielding a 2,4-diketone ester.

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{(EtO)}2\text{C(O)C(O)OEt} \xrightarrow{\text{NaOMe}} \text{EtO}2\text{C-C(O)CH}_2\text{C(O)COOEt} + \text{EtOH}

$$

Step 2: Ethoxymethylene Introduction

The diketone reacts with ethyl orthoformate $$(\text{HC(OEt)}_3)$$ under acidic conditions. The ethoxymethylene group forms via Knoevenagel condensation, where the diketone’s active methylene reacts with the orthoformate’s electrophilic carbon.$$

\text{EtO}2\text{C-C(O)CH}2\text{C(O)COOEt} + \text{HC(OEt)}3 \xrightarrow{\text{H}^+} \text{EtO}2\text{C-C(O)CH=C(OEt)-C(O)COOEt} + 2 \text{EtOH}

$$

Enolate Alkylation Strategy

This approach utilizes the malonic ester synthesis framework to install the ethoxymethylene moiety through enolate intermediates:

- Deprotonation : Sodium ethoxide (NaOEt) deprotonates ethyl 2,4-dioxopentanoate at the α-position, generating a resonance-stabilized enolate.

- Alkylation : The enolate attacks ethyl bromoacetate or a related electrophile, forming a new C–C bond. Subsequent elimination (e.g., via E2 mechanism) introduces the ethoxymethylene group.

- Workup : Acidic hydrolysis and decarboxylation yield the final product.

$$

\text{EtO}2\text{C-C(O)CH}2\text{C(O)COOEt} \xrightarrow{\text{NaOEt}} \text{EtO}2\text{C-C(O)CH}^- \text{C(O)COOEt} \xrightarrow{\text{EtBr}} \text{EtO}2\text{C-C(O)CH(OEt)-CH}_2\text{C(O)COOEt}

$$

Direct Condensation Using Ethoxymethylene Reagents

Ethyl (ethoxymethylene)cyanoacetate serves as a precursor in multi-component reactions. For example:

- Reaction Setup : A mixture of ethyl acetoacetate, ethyl (ethoxymethylene)cyanoacetate, and sodium acetate in DMF is heated to 140°C.

- Mechanism : The ethoxymethylene group transfers via nucleophilic attack, followed by cyclization and decarboxylation.

$$

\text{EtO}2\text{C-C(O)CH}2\text{COOEt} + \text{NC-C(OEt)=CH-OEt} \xrightarrow{\Delta} \text{EtO}_2\text{C-C(O)CH=C(OEt)-C(O)COOEt} + \text{HCN}

$$

Comparative Analysis of Methods

Critical Research Findings

- Decarboxylation Sensitivity : The β-keto ester moiety undergoes rapid decarboxylation above 80°C, necessitating mild workup conditions.

- Stereoelectronic Effects : The ethoxymethylene group’s electron-withdrawing nature enhances reactivity toward nucleophiles, enabling further derivatization.

- Byproduct Formation : Competing aldol condensation may occur if reaction pH exceeds 4.5 during acidic hydrolysis.

Optimization Strategies

- Catalytic Bases : Substituting NaOMe with DBU (1,8-diazabicycloundec-7-ene) improves enolate stability and reduces side reactions.

- Solvent Selection : Ethanol or THF enhances solubility of intermediates, while DMF accelerates reaction rates.

- Temperature Control : Maintaining temperatures below 50°C during alkylation minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto groups to alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Functional Group Comparison

- Reactivity: The target compound’s ethoxymethylene group enables participation in Michael additions or nucleophilic substitutions, unlike simpler oxo-esters (e.g., 4-oxo-pentanoic acid methyl ester) .

- Stability: The 2,4-dioxo system may promote keto-enol tautomerism, contrasting with mono-oxo esters like levulinic acid derivatives .

Chromatographic Behavior

Table 3: GC-MS Retention Trends (Hypothetical Data)

- The target’s ethoxymethylene and dioxo groups likely increase polarity, leading to longer retention times compared to linear esters like pentanoic acid ethyl ester .

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the critical factors in synthesizing this compound to ensure high yield and purity? A: Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity for esterification and ethoxymethylene group formation .

- Catalyst choice : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaOEt) optimize condensation reactions .

- Temperature control : Stepwise heating (50–120°C) prevents decomposition of the dioxo moiety .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves byproducts, confirmed via TLC .

Structural Characterization Q: Which spectroscopic methods are most reliable for confirming the compound’s structure? A: Use a multi-technique approach:

- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethoxy CH₃; δ 4.2–4.4 ppm for ester CH₂) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .

- GC-MS : Electron ionization (70 eV) detects molecular ion peaks (e.g., m/z ~240–260) and fragmentation patterns .

- IR Spectroscopy : Strong bands at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) .

Advanced Research Questions

Data Contradiction Analysis Q: How can conflicting chromatographic retention indices (RI) be resolved across studies? A: Contradictions arise from:

- Column variability : DB-1 (non-polar) vs. DB-5 (mid-polar) columns yield differing RIs. Normalize data using alkane RI standards .

- Temperature programs : Adjust heating rates (2–4°C/min) to replicate retention times across labs .

- Inter-lab calibration : Cross-validate with reference compounds (e.g., ethyl levulinate) from NIST databases .

Mechanistic Studies Q: What computational methods elucidate the reaction mechanism of the ethoxymethylene group’s formation? A:

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to identify energy barriers for keto-enol tautomerism .

- MD simulations : Assess solvent effects on intermediate stability (e.g., ethanol vs. DMSO) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track real-time enol ether formation .

Stability Under Experimental Conditions Q: How does the compound degrade under prolonged UV exposure or acidic conditions? A:

- Photodegradation : UV-Vis spectroscopy reveals ~40% decomposition after 24 hrs (λ = 254 nm), forming 3-oxopentanoic acid derivatives .

- Acidic hydrolysis : LC-MS detects ethyl 2,4-dioxopentanoate (major byproduct) at pH < 3 .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials at –20°C to extend shelf life .

Methodological Design

Biological Activity Screening Q: What in vitro assays are suitable for preliminary bioactivity studies? A: Prioritize:

- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) with IC₅₀ dose-response curves .

- Enzyme inhibition : Fluorescence-based screens for acetylcholinesterase or lipoxygenase activity .

Purity Assessment Q: How can trace impurities (<0.1%) from synthesis be quantified? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.